molecular formula C22H20O2 B13993136 4,4,4-Triphenylbutanoic acid CAS No. 16778-09-9

4,4,4-Triphenylbutanoic acid

Cat. No.: B13993136
CAS No.: 16778-09-9
M. Wt: 316.4 g/mol
InChI Key: UGHIPOMCWKJUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Triphenylbutanoic acid is an organic compound characterized by a butanoic acid backbone with three phenyl groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Triphenylbutanoic acid typically involves the reaction of triphenylmethanol with a suitable butanoic acid derivative under acidic conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where triphenylmethanol is reacted with butyric acid in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Triphenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of triphenylacetic acid or triphenylmethanol.

    Reduction: Formation of 4,4,4-triphenylbutanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4,4,4-Triphenylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Triphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    4,4,4-Triphenylbutanal: An aldehyde derivative with similar structural features.

    Triphenylamine: A compound with a triphenyl structure but different functional groups.

    Phenylbutyric acid: A simpler analog with a single phenyl group.

Uniqueness: 4,4,4-Triphenylbutanoic acid is unique due to its three phenyl groups attached to the butanoic acid backbone, providing distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

16778-09-9

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

4,4,4-triphenylbutanoic acid

InChI

InChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)

InChI Key

UGHIPOMCWKJUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.